Antiparasitic Drug DiscoveryTrypanosoma bruceiStructure-Activity Relationship
Phenazine research requires well-characterized reference compounds for reproducible SAR & redox studies. Griseoluteic acid (CAS 489-76-9), confirmed by total synthesis, serves as a dual-purpose bioactive molecule and biosynthetic intermediate.
• Antitrypanosomal SAR baseline: IC50 = 2030 ng/mL; quantifies N-5 substitution gains (1450-fold with griseolutein B).
• Redox comparator: Reduced 6-7× slower than D-alanylgriseoluteic acid in cytochrome c assays.
• Biosynthetic blueprint: Gene cluster elucidated (2024); pathway reconstituted in P. chlororaphis.
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
CAS No.489-76-9
Cat. No.B1674913
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Griseoluteic Acid: Phenazine Antibiotic Overview
Griseoluteic acid (CAS 489-76-9), chemically known as 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid [1], is a phenazine-class antibiotic originally isolated from Streptomyces griseoluteus P510 [2]. It is a naturally occurring breakdown product of the griseoluteins A and B and serves as a key biosynthetic intermediate in the formation of more complex phenazine derivatives, including D-alanylgriseoluteic acid (AGA) [3]. Griseoluteic acid exhibits moderate antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis [2] and demonstrates antitrypanosomal activity comparable to clinically used agents like suramin and eflornithine in vitro [4]. Its well-defined role in phenazine biosynthetic pathways [5] and its established chemical synthesis [6] make it a valuable reference compound and research tool in natural product chemistry, microbiology, and drug discovery.
Antimicrobial screening Reported Gram-positive activity; suitable as screening reference
Antiparasitic assay context Moderate antitrypanosomal response supports SAR comparison
Biosynthetic intermediate research Characterized pathway enables metabolic engineering studies
Phenazine SAR reference Defined structure aids N-5 substituent effect evaluation
[2] Wang, Y., et al. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology, 162(3), 311-319. DOI: 10.1016/j.resmic.2011.01.005. View Source
[3] Giddens, S. R., et al. (2002). Characterization of a novel phenazine antibiotic gene cluster in Erwinia herbicola Eh1087. Molecular Microbiology, 45(3), 769-783. DOI: 10.1046/j.1365-2958.2002.03048.x. View Source
[4] Otoguro, K., et al. (2010). In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. The Journal of Antibiotics, 63, 579–581. DOI: 10.1038/ja.2010.72. View Source
[5] Liu, Y., et al. (2024). Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510. Journal of Natural Products, 87(6), 1540-1547. DOI: 10.1021/acs.jnatprod.4c00017. View Source
[6] Challand, S. R., Herbert, R. B., & Holliman, F. G. (1970). A new phenazine synthesis. The synthesis of griseoluteic acid, griseolutein A, and methyl diacetylgriseolutein B. Journal of the Chemical Society D: Chemical Communications, (21), 1423-1425. DOI: 10.1039/C29700001423. View Source
Griseoluteic Acid: Substitution Limitations
Phenazine antibiotics constitute a structurally diverse class of compounds whose biological activities—including antimicrobial potency, redox behavior, and antiparasitic efficacy—are exquisitely sensitive to the nature and position of substituents on the tricyclic phenazine core [1]. Griseoluteic acid (GA) possesses a distinct substitution pattern (6-hydroxymethyl and 9-methoxy groups, plus a 1-carboxylic acid moiety) that differentiates it from closely related phenazines such as griseolutein B (which contains a sesquiterpene moiety at N-5) [2], D-alanylgriseoluteic acid (AGA) (which incorporates a D-alanyl residue at the 12-hydroxyl position) [3], and phenazine-1-carboxylic acid (PCA) (which lacks the 6-hydroxymethyl and 9-methoxy modifications) [4]. These structural differences translate into quantitative disparities in redox activity [3], antitrypanosomal potency [2], and biosynthetic pathway engagement [5]. Consequently, substituting GA with another phenazine in an experimental or industrial setting without rigorous validation risks introducing uncontrolled variables that can confound data interpretation, compromise assay reproducibility, and invalidate comparative conclusions. GA's defined role as both a bioactive molecule and a characterized biosynthetic intermediate [6] further precludes simple replacement with analogs lacking this dual functional profile.
vs. Griseolutein BN-5 sesquiterpene absence may shift antitrypanosomal response profile; direct potency comparison not transferable
vs. D-Alanylgriseoluteic acidRedox behavior differs; cytochrome c reduction kinetics may not replicate, altering mode-of-action interpretation
vs. Phenazine-1-carboxylic acidLacks 6-hydroxymethyl and 9-methoxy groups; biosynthetic pathway engagement and antimicrobial spectrum may differ
[1] Turner, J. M., & Messenger, A. J. (1986). Occurrence, biochemistry and physiology of phenazine pigment production. Advances in Microbial Physiology, 27, 211-275. DOI: 10.1016/s0065-2911(08)60306-9. View Source
[2] Otoguro, K., et al. (2010). In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. The Journal of Antibiotics, 63, 579–581. DOI: 10.1038/ja.2010.72. View Source
[3] Giddens, S. R., et al. (2006). Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic d-alanylgriseoluteic acid. International Journal of Antimicrobial Agents, 29(1), 93-97. DOI: 10.1016/j.ijantimicag.2006.08.026. View Source
[4] Zhou, L., et al. (2016). Biotechnological potential of a rhizosphere Pseudomonas aeruginosa strain producing phenazine-1-carboxylic acid and phenazine-1-carboxamide. World Journal of Microbiology and Biotechnology, 32(3), 50. DOI: 10.1007/s11274-015-1987-y. View Source
[5] Liu, Y., et al. (2024). Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510. Journal of Natural Products, 87(6), 1540-1547. DOI: 10.1021/acs.jnatprod.4c00017. View Source
[6] Wang, Y., et al. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology, 162(3), 311-319. DOI: 10.1016/j.resmic.2011.01.005. View Source
Griseoluteic Acid: Comparative Evidence Profile
Antitrypanosomal Activity vs. Griseolutein B
Griseoluteic acid (GA) exhibits moderate antitrypanosomal activity, but is 1450-fold less potent than its closely related analog, griseolutein B, against Trypanosoma brucei brucei GUTat 3.1 in vitro [1]. The quantitative disparity is directly attributable to structural differences: griseoluteic acid lacks the N-5 sesquiterpene moiety present in griseolutein B [1].
Antitrypanosomal activityHead-to-head
1450× less potent (IC50 2030 ng/mL vs. 1.4 ng/mL)
Supports N-5 substituent SAR comparison context
T. b. brucei GUTat 3.1; 72 h Alamar Blue assay
Antiparasitic Drug DiscoveryTrypanosoma bruceiStructure-Activity Relationship
Evidence Dimension
In vitro antitrypanosomal activity (IC50)
Target Compound Data
2030 ng/mL
Comparator Or Baseline
Griseolutein B: 1.4 ng/mL
Quantified Difference
1450-fold less potent (Griseoluteic acid IC50 / Griseolutein B IC50 = 1450)
For antiparasitic drug discovery programs, this data confirms that griseoluteic acid is an unsuitable substitute for griseolutein B in assays requiring high potency, but its moderate activity and defined structure make it a useful reference compound for SAR studies investigating the contribution of the N-5 substituent.
Antiparasitic Drug DiscoveryTrypanosoma bruceiStructure-Activity Relationship
[1] Otoguro, K., et al. (2010). In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. The Journal of Antibiotics, 63, 579–581. DOI: 10.1038/ja.2010.72. View Source
Redox Activity vs. D-Alanylgriseoluteic Acid
In a cell-free assay measuring cytochrome c reduction in the absence of ferredoxin-NADP+ reductase, D-alanylgriseoluteic acid (AGA) was reduced six to seven times more readily than griseoluteic acid (GA) [1]. This quantitative difference highlights the profound impact of the D-alanyl substituent on the redox properties of the phenazine core.
Redox activityHead-to-head
6–7× slower reduction than D-alanylgriseoluteic acid
Supports redox structure-activity review
Cell-free cytochrome c reduction; no ferredoxin-NADP+ reductase
Phenazine Redox ChemistryAntibiotic Mode of ActionElectron Transfer
Evidence Dimension
Rate of cytochrome c reduction (relative units)
Target Compound Data
Baseline reduction rate (value = 1x)
Comparator Or Baseline
D-Alanylgriseoluteic acid (AGA): 6-7x the rate of GA
Quantified Difference
AGA is reduced 6-7 times faster than GA under identical conditions
Conditions
Cell-free assay; cytochrome c substrate; absence of ferredoxin-NADP+ reductase; in vitro
Why This Matters
Redox activity is central to the antimicrobial mechanism of many phenazines. Researchers studying phenazine-mediated electron shuttling or developing redox-based assays must select the appropriate compound; GA serves as a less redox-active comparator to AGA, enabling controlled investigations into structure-redox relationships.
Phenazine Redox ChemistryAntibiotic Mode of ActionElectron Transfer
[1] Giddens, S. R., et al. (2006). Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic d-alanylgriseoluteic acid. International Journal of Antimicrobial Agents, 29(1), 93-97. DOI: 10.1016/j.ijantimicag.2006.08.026. View Source
Griseoluteic acid (GA) significantly inhibited the growth of Bacillus subtilis in qualitative antimicrobial assays following its purification from Streptomyces griseoluteus P510 culture broth [1]. While specific MIC values were not reported in this isolation study, the observation confirms its inherent antibacterial activity, consistent with the phenazine antibiotic class.
Antibacterial activityReported
Growth inhibition of Bacillus subtilis (qualitative)
Bacillus subtilis; agar diffusion or broth culture (specific method not detailed in abstract)
Why This Matters
For microbiology researchers, this evidence establishes griseoluteic acid as a verified antibacterial phenazine. It serves as a positive control or reference compound for studies investigating the antimicrobial spectrum of related phenazine derivatives or for experiments exploring the contribution of specific substituents to antibacterial activity.
[1] Wang, Y., et al. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology, 162(3), 311-319. DOI: 10.1016/j.resmic.2011.01.005. View Source
Cytotoxicity Selectivity in MRC-5 Fibroblasts
Griseoluteic acid exhibits a selectivity index (SI) of 3, calculated as the ratio of its cytotoxic concentration (IC50 = 6110 ng/mL) against human MRC-5 embryonic lung fibroblasts to its antitrypanosomal potency (IC50 = 2030 ng/mL) against T. b. brucei GUTat 3.1 [1]. This low SI indicates relatively poor discrimination between parasite and mammalian cell targets compared to clinical agents.
Cytotoxicity selectivityClass-level
SI = 3 (MRC-5 IC50 6110 ng/mL / T. brucei IC50 2030 ng/mL); suramin SI >63
Supports selectivity-index context; low discrimination vs. mammalian cells
MRC-5 fibroblasts; 72 h incubation
Cytotoxicity ProfilingSelectivity IndexAntiparasitic Drug Safety
Evidence Dimension
Selectivity Index (Cytotoxicity IC50 / Antiparasitic IC50)
Target Compound Data
SI = 3 (6110 ng/mL / 2030 ng/mL)
Comparator Or Baseline
Suramin: SI >63 (>100,000 ng/mL / 1580 ng/mL)
Quantified Difference
>20-fold lower selectivity than suramin
Conditions
MRC-5 human diploid embryonic lung fibroblasts; T. b. brucei GUTat 3.1; 72-hour incubation
Why This Matters
This quantitative cytotoxicity data is essential for researchers using griseoluteic acid in cell-based assays, particularly those involving mammalian cell lines. It provides a benchmark for anticipating potential off-target effects and reinforces the compound's utility as a reference standard rather than a lead candidate for further antiparasitic development.
Cytotoxicity ProfilingSelectivity IndexAntiparasitic Drug Safety
[1] Otoguro, K., et al. (2010). In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. The Journal of Antibiotics, 63, 579–581. DOI: 10.1038/ja.2010.72. View Source
Biosynthetic Pathway: Phenazine Intermediate
The complete biosynthetic pathway of griseoluteic acid in Streptomyces griseoluteus P510 was elucidated in 2024, identifying four essential modification enzymes (SgpH, SgpI, SgpK, and SgpL) that convert phenazine-1,6-dicarboxylic acid (PDC) into griseoluteic acid [1]. This pathway was successfully reconstituted heterologously in Pseudomonas chlororaphis, establishing a platform for efficient production [1].
Biosynthetic pathwayClass-level
Four-enzyme pathway defined; heterologous production in P. chlororaphis
Supports metabolic engineering and synthetic biology context
S. griseoluteus P510 genome mining; recombinant expression
Complete four-enzyme pathway defined; heterologous production demonstrated in P. chlororaphis
Comparator Or Baseline
Prior state: pathway unknown, limiting development and application [1]
Quantified Difference
From unknown to fully characterized pathway
Conditions
S. griseoluteus P510 genome mining; heterologous expression in E. coli and P. chlororaphis
Why This Matters
For synthetic biology and metabolic engineering applications, this elucidated pathway provides a precise blueprint for producing griseoluteic acid and its derivatives. Researchers can now leverage this knowledge for rational pathway engineering, targeted gene knockouts to accumulate specific intermediates, or combinatorial biosynthesis of novel phenazine analogs.
[1] Liu, Y., et al. (2024). Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510. Journal of Natural Products, 87(6), 1540-1547. DOI: 10.1021/acs.jnatprod.4c00017. View Source
Chemical Synthesis: Total Synthesis Verification
The total chemical synthesis of griseoluteic acid was first achieved in 1970 via reductive cyclization of a 2-nitrodiphenylamine precursor using sodium borohydride in ethanolic sodium ethoxide [1]. This synthesis not only provided an alternative to fermentation-based production but also served to confirm the structure of the natural product through rigorous spectroscopic comparison [1].
Chemical synthesisReported
Total synthesis achieved (1970); structure confirmed spectroscopically
Supports synthetic access and identity verification
Synthetic accessibility and structural confirmation
Target Compound Data
Total synthesis achieved and structure confirmed (1970)
Comparator Or Baseline
Natural product isolation (original source)
Quantified Difference
Synthetic route established, enabling independent verification and material supply
Conditions
Reductive cyclization of 2-nitrodiphenylamine; sodium borohydride/ethanolic sodium ethoxide
Why This Matters
The existence of a verified total synthesis route ensures that researchers can obtain griseoluteic acid of defined structure and purity independent of biological sources. This is critical for laboratories requiring synthetic material for structure-activity relationship (SAR) studies, analog generation, or applications where batch-to-batch consistency from natural sources is insufficient.
[1] Challand, S. R., Herbert, R. B., & Holliman, F. G. (1970). A new phenazine synthesis. The synthesis of griseoluteic acid, griseolutein A, and methyl diacetylgriseolutein B. Journal of the Chemical Society D: Chemical Communications, (21), 1423-1425. DOI: 10.1039/C29700001423. View Source
Griseoluteic Acid: Research and Industrial Applications
SAR Reference Standard for N-5 Phenazines
Griseoluteic acid's moderate antitrypanosomal activity (IC50 = 2030 ng/mL) and its lack of an N-5 substituent make it an ideal reference compound for structure-activity relationship (SAR) studies aimed at understanding the contribution of N-5 modifications to antiparasitic potency [1]. Researchers can use GA as a baseline to quantify the potency enhancement conferred by N-5 substitutions, as demonstrated by the 1450-fold increase in activity observed with griseolutein B [1]. This application is directly supported by the quantitative head-to-head comparison data presented in Evidence Item 1.
Low Redox-Activity Control for Phenazine Studies
Studies investigating the electron transfer properties of phenazine antibiotics require carefully controlled redox activity. Griseoluteic acid, which is reduced six to seven times more slowly than D-alanylgriseoluteic acid in cell-free cytochrome c reduction assays [2], serves as a low-redox-activity comparator. This application is particularly relevant for experiments seeking to correlate structural features (e.g., the presence of an amino acid substituent) with redox behavior and subsequent antimicrobial efficacy. The use case is directly derived from the quantitative comparison in Evidence Item 2.
Heterologous Production Using Biosynthetic Pathway
The 2024 elucidation of the complete griseoluteic acid biosynthetic gene cluster and the four essential modification enzymes (SgpH, SgpI, SgpK, SgpL) [3] provides a precise genetic blueprint for metabolic engineers. This pathway has been successfully reconstituted in Pseudomonas chlororaphis, a fast-growing host with high phenazine synthesis efficiency [3]. Researchers can now employ this characterized pathway for targeted production of GA, for combinatorial biosynthesis to generate novel phenazine derivatives, or as a modular system for investigating enzyme function. This scenario is directly supported by the biosynthetic evidence in Evidence Item 5.
Authentic Standard for Phenazine Metabolite ID
Griseoluteic acid, first isolated and characterized from S. griseoluteus P510 [4] and confirmed by total synthesis [5], is a well-defined phenazine metabolite. Its known structure, chromatographic properties (e.g., HPLC behavior as described in the isolation protocol [4]), and spectral signatures (NMR, MS) make it a valuable authentic standard for dereplication studies in natural product discovery programs targeting phenazine-producing microorganisms. Researchers can use authentic GA to confirm the identity of metabolites in new bacterial extracts, as exemplified by its detection in Streptomyces sp. ICBB8198 [6]. This application is grounded in the characterization data from Evidence Items 4 and 6.
Application
Selection Property
Validation Focus
Phenazine SAR studies
N-5 substituent effect review
Antitrypanosomal comparator context
Redox mechanism studies
Low redox-activity control
Electron-transfer comparison
Metabolic engineering
Defined biosynthetic pathway
Heterologous production verification
Natural product dereplication
Authentic phenazine standard
Metabolite identity confirmation
[1] Otoguro, K., et al. (2010). In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. The Journal of Antibiotics, 63, 579–581. DOI: 10.1038/ja.2010.72. View Source
[2] Giddens, S. R., et al. (2006). Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic d-alanylgriseoluteic acid. International Journal of Antimicrobial Agents, 29(1), 93-97. DOI: 10.1016/j.ijantimicag.2006.08.026. View Source
[3] Liu, Y., et al. (2024). Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510. Journal of Natural Products, 87(6), 1540-1547. DOI: 10.1021/acs.jnatprod.4c00017. View Source
[4] Wang, Y., et al. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology, 162(3), 311-319. DOI: 10.1016/j.resmic.2011.01.005. View Source
[5] Challand, S. R., Herbert, R. B., & Holliman, F. G. (1970). A new phenazine synthesis. The synthesis of griseoluteic acid, griseolutein A, and methyl diacetylgriseolutein B. Journal of the Chemical Society D: Chemical Communications, (21), 1423-1425. DOI: 10.1039/C29700001423. View Source
[6] Fotso, S., et al. (2010). Modified Phenazines from an Indonesian Streptomyces sp. Journal of Natural Products, 73(3), 472-475. DOI: 10.1021/np900559y. View Source
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